molecular formula C8H11ClO2 B141102 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI) CAS No. 159415-27-7

3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI)

Cat. No. B141102
M. Wt: 174.62 g/mol
InChI Key: IDBDYKNVACJLHX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI) is a chemical compound that belongs to the class of organic compounds known as cyclohexenones. It is used in various scientific research applications due to its unique properties and effects.

Mechanism Of Action

The mechanism of action of 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is not well understood. However, it is believed to act as an electrophile and react with nucleophiles in various chemical reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) have not been extensively studied. However, it has been reported to exhibit antifungal activity and has been used in the synthesis of compounds with potential antibacterial and antitumor properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) in lab experiments is its availability and ease of synthesis. However, its limited solubility in common solvents and its reactivity with water and air can pose challenges in handling and storage.

Future Directions

There are several future directions for the research on 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI). One possible direction is to explore its potential as a starting material for the synthesis of new pharmaceuticals with improved efficacy and fewer side effects. Another direction is to investigate its mechanism of action and identify new applications for this compound in various fields of research.
Conclusion:
In conclusion, 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the discovery of new pharmaceuticals and applications in different fields of research.

Synthesis Methods

The synthesis of 3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) can be achieved through the reaction between 3-cyclohexene-1-carboxylic acid and thionyl chloride in the presence of methanol. The reaction produces the desired compound as a white solid with a melting point of 75-77°C.

Scientific Research Applications

3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) has been used in various scientific research applications, including the synthesis of biologically active compounds, as a reagent in organic synthesis, and as a starting material for the production of pharmaceuticals.

properties

CAS RN

159415-27-7

Product Name

3-Cyclohexene-1-carbonylchloride, 2-methoxy-, (1S-cis)-(9CI)

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

(1S,2R)-2-methoxycyclohex-3-ene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3/t6-,7+/m0/s1

InChI Key

IDBDYKNVACJLHX-NKWVEPMBSA-N

Isomeric SMILES

CO[C@@H]1C=CCC[C@@H]1C(=O)Cl

SMILES

COC1C=CCCC1C(=O)Cl

Canonical SMILES

COC1C=CCCC1C(=O)Cl

synonyms

3-Cyclohexene-1-carbonyl chloride, 2-methoxy-, (1S-cis)- (9CI)

Origin of Product

United States

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